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Compound of Interest

Compound Name: 2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1601943 Get Quote

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry and materials science. This structural motif is present in a

multitude of natural products, most notably Vitamin B1 (thiamine), and is a critical

pharmacophore in numerous commercially available drugs, including the H2 blocker famotidine

and various antibacterial agents.[1] The unique electronic properties of the thiazole ring allow it

to engage in various biological interactions, and its stable aromatic nature makes it an ideal

scaffold for building complex, biologically active molecules. Thiazole derivatives have

demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial,

anti-inflammatory, and neuroprotective properties.[1]

Within this important class of compounds, 2-p-tolyl-thiazole-4-carbaldehyde emerges as a

particularly valuable synthetic intermediate. Its structure combines the stable 2-aryl thiazole

core with a reactive aldehyde functional group at the 4-position. This aldehyde handle provides

a versatile gateway for a wide array of chemical transformations, enabling chemists to readily

construct libraries of more complex derivatives. This guide, intended for researchers and drug

development professionals, offers a detailed exploration of the synthesis, properties, and

diverse applications of this key building block.

Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use

in research and development. The key characteristics of 2-p-tolyl-thiazole-4-carbaldehyde
are summarized below.
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Property Value Reference(s)

CAS Number 55327-29-2 [2][3]

Molecular Formula C₁₁H₉NOS [2][3]

Molecular Weight 203.26 g/mol [2][3]

Appearance Solid [4]

Melting Point 128-130 °C [2]

Boiling Point (Predicted) 360.5 ± 44.0 °C [5]

Density (Predicted) 1.229 ± 0.06 g/cm³ [5]

pKa (Predicted) 0.42 ± 0.10 [5]

Synthesis and Mechanistic Considerations
The construction of 2-p-tolyl-thiazole-4-carbaldehyde relies on established principles of

heterocyclic chemistry, followed by a selective oxidation step. The overall synthetic strategy

involves first building the core thiazole ring system, typically via the Hantzsch thiazole

synthesis, followed by functional group manipulation to install and unmask the aldehyde.

Core Ring Formation: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and

reliable methods for constructing the thiazole core.[3] The reaction involves the condensation of

an α-haloketone with a thioamide.[3][6]

The mechanism proceeds through an initial S-alkylation of the thioamide's sulfur atom on the α-

haloketone (an Sₙ2 reaction), followed by an intramolecular cyclization where the nitrogen

attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[4][6]

Caption: The Hantzsch synthesis condenses an α-haloketone and a thioamide.

Final Step: Selective Oxidation to the Aldehyde
The direct target, 2-p-tolyl-thiazole-4-carbaldehyde, is synthesized from its corresponding

alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.[2] The critical step is the selective oxidation
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of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or disruption of

the sensitive heterocyclic ring.

Expertise & Causality: Manganese dioxide (MnO₂) is the reagent of choice for this

transformation.[2] MnO₂ is a mild and highly chemoselective oxidizing agent, renowned for its

ability to selectively oxidize allylic and benzylic alcohols. The alcohol at the 4-position of the

thiazole ring is analogous to a benzylic alcohol, making it highly susceptible to oxidation by

MnO₂ while leaving other parts of the molecule intact. This selectivity is crucial for achieving a

high yield and purity, forming the basis of a self-validating and reproducible protocol.

Detailed Experimental Protocol: Synthesis of 2-p-tolyl-
thiazole-4-carbaldehyde[2]
The following protocol is adapted from established literature.

Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g,

13 mmol) and chloroform (250 mL).

Addition of Oxidant: With stirring, add activated manganese dioxide (MnO₂) (9.04 g, 104

mmol) to the solution.

Reaction: Stir the resulting suspension at room temperature for 12 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, remove the chloroform under reduced pressure using a rotary

evaporator.

Extraction: Add diethyl ether (Et₂O) to the solid residue. Filter the mixture through a pad of

diatomaceous earth to remove the manganese salts, washing the filter cake thoroughly with

additional diethyl ether.

Isolation: Combine the ethereal filtrates and evaporate the solvent under reduced pressure.

Purification: Crystallize the crude product from ethanol to yield pure 2-p-tolyl-thiazole-4-
carbaldehyde.

Expected Yield: 70%
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Characterization (¹H NMR, 400 MHz, CDCl₃): δ 10.1 (s, 1H, aldehyde C-H), 8.1 (s, 1H,

thiazole C₅-H), 7.84 (d, J=8 Hz, 2H, phenyl C₂-H, C₆-H), 7.25 (d, J=8 Hz, 2H, phenyl C₃-H,

C₅-H), 2.4 (s, 3H, CH₃).

Synthetic Pathway to 2-p-tolyl-thiazole-4-carbaldehyde

p-Tolylthioamide +
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Caption: Overall synthetic route from basic precursors to the target aldehyde.

Synthetic Utility and Applications
The true value of 2-p-tolyl-thiazole-4-carbaldehyde lies in its role as a versatile synthetic hub.

The aldehyde group is readily converted into a wide range of other functionalities, providing

access to diverse chemical libraries for screening.

Key Synthetic Transformations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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